2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide
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Overview
Description
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is a useful research compound. Its molecular formula is C9H13Br2NO and its molecular weight is 311. The purity is usually 95.
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Preparation Methods
The synthesis of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide can be achieved through several routes. One common method involves the N-methylation of bromoanisole followed by an amination reaction to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is widely used as an intermediate in organic synthesis. Its applications span various fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: Research into potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrobromide include:
- 3-bromo-4-methoxyphenethylamine
- 4-(2-aminoethyl)-2-bromoanisole
- 2-(3-bromo-4-methoxyphenyl)ethanamine These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity .
Properties
CAS No. |
151157-65-2 |
---|---|
Molecular Formula |
C9H13Br2NO |
Molecular Weight |
311 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.